molecular formula C14H13BrCl2N2O2 B12138299 6-bromo-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

6-bromo-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12138299
M. Wt: 392.1 g/mol
InChI Key: IHDIMMGRAQLYRO-UHFFFAOYSA-N
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Description

6-bromo-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a complex organic compound belonging to the quinazoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and bromoacetic acid.

    Formation of Intermediate: The initial step involves the reaction of 3,4-dichloroaniline with bromoacetic acid under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the quinazoline core.

    Bromination: The final step involves the bromination of the quinazoline core using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the bromine or phenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the quinazoline core or the phenyl substituents, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinazoline N-oxides or phenyl ketones.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of methoxy or thiol-substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of halogen atoms enhances its binding affinity to biological targets.

Medicine

Medicinally, this compound and its derivatives are explored for their potential as anticancer agents. The quinazoline core is a known pharmacophore in several drugs, and modifications at the bromine and dichlorophenyl positions can lead to new therapeutic candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-bromo-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dichlorophenyl groups enhance its binding affinity through halogen bonding and hydrophobic interactions. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-3-(3,4-dimethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
  • 6-chloro-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Uniqueness

Compared to similar compounds, 6-bromo-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione stands out due to its specific halogen substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and dichlorophenyl groups provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C14H13BrCl2N2O2

Molecular Weight

392.1 g/mol

IUPAC Name

6-bromo-3-(3,4-dichlorophenyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H13BrCl2N2O2/c15-7-1-4-12-9(5-7)13(20)19(14(21)18-12)8-2-3-10(16)11(17)6-8/h2-3,6-7,9,12H,1,4-5H2,(H,18,21)

InChI Key

IHDIMMGRAQLYRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=O)N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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